2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide
Description
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide features a benzodioxole moiety linked via an acetamide group to a 1,3,4-oxadiazole ring substituted with a 4-methylbenzyl group. This structure combines aromatic, heterocyclic, and alkyl components, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-2-4-13(5-3-12)10-18-21-22-19(26-18)20-17(23)9-14-6-7-15-16(8-14)25-11-24-15/h2-8H,9-11H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTKFVWBYFFGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide typically involves multiple steps. One common method involves the reaction of 2H-1,3-benzodioxole with acetic anhydride to form an intermediate, which is then reacted with 5-[(4-methylphenyl)methyl]-1,3,4-oxadiazole-2-amine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzodioxole-Containing Analogs
Compounds featuring the benzodioxole moiety often exhibit enhanced metabolic stability and receptor-binding affinity due to the electron-rich aromatic system. Key analogs include:
- Compound V (N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide): Structural Differences: Incorporates a thioether-linked tetrahydronaphthalene group instead of the 4-methylbenzyl substituent. Bioactivity: Demonstrated potent cytotoxicity against C6 glioma and A549 lung adenocarcinoma cell lines, attributed to its hydrophobic substituent enhancing membrane permeability .
- Compound 1 (2-(2H-1,3-Benzodioxol-5-yl)-N-(4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl)acetamide): Structural Differences: Replaces the oxadiazole ring with a cyclopentaoxazole scaffold.
Oxadiazole-Containing Analogs
The 1,3,4-oxadiazole ring is a bioisostere for ester or amide groups, often improving metabolic resistance. Notable examples:
- Compound 7d (3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide): Structural Differences: Features a sulfanyl linker and a thiazole substituent instead of benzodioxole. Properties: Molecular weight = 389 g/mol, melting point = 148–150°C. The sulfanyl group may enhance radical scavenging activity .
- N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g): Structural Differences: Substitutes benzodioxole with an indolemethyl group.
Substituent Variations on the Oxadiazole Ring
The 4-methylbenzyl group in the target compound contrasts with other substituents in analogs:
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) :
- 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide: Structural Differences: Integrates a pyrazole-oxadiazole hybrid with a methoxyphenyl group.
Key Research Findings and Implications
- Structural Influence : The 4-methylbenzyl group in the target compound may offer a balance between lipophilicity (for membrane penetration) and steric bulk (for target specificity), though experimental validation is needed.
- Synthetic Feasibility : Analogous compounds are typically synthesized via cyclocondensation of hydrazides with carbonyl derivatives, followed by functionalization (e.g., alkylation, sulfonation) .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity based on diverse sources including patents, research articles, and chemical databases.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxole moiety linked to an oxadiazole and an acetamide group. Its molecular formula is with a molecular weight of approximately 325.36 g/mol. The oxadiazole ring is known for its role in various pharmacological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound in focus has been evaluated for its ability to inhibit cancer cell proliferation. A notable study demonstrated that derivatives containing the oxadiazole ring can block critical enzymes involved in tumor growth, such as topoisomerase and telomerase , leading to significant reductions in cancer cell viability across various lines including Mia PaCa-2 and PANC-1 cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 12.5 | Inhibition of topoisomerase |
| PANC-1 | 15.0 | Telomerase inhibition |
| HepG2 | 10.0 | Induction of apoptosis |
Antimicrobial Activity
The compound's antimicrobial efficacy has also been investigated. In vitro assays indicate that it exhibits activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Candida albicans | 20 | 16 |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be partially attributed to its structural components. The presence of the benzodioxole unit is associated with increased lipophilicity, enhancing membrane permeability and bioavailability. Additionally, modifications on the oxadiazole ring have shown to significantly influence the potency against cancer cells and bacteria .
Case Studies
- Antitumor Activity Study : A recent investigation into a series of oxadiazole derivatives revealed that structural modifications could lead to enhanced antitumor activities. Among these, compounds similar to our target compound exhibited IC50 values lower than standard chemotherapeutics like etoposide .
- Antimicrobial Efficacy Assessment : In a comparative study involving vari
Q & A
Q. What are the established synthetic routes for preparing this compound, and what key reaction conditions influence yield?
The synthesis typically involves condensation reactions. For example, chloroacetyl chloride can react with amino-oxadiazole derivatives in the presence of triethylamine, followed by reflux in dioxane (as seen in analogous syntheses) . Critical factors include solvent choice (e.g., dioxane or ethanol), temperature control (reflux at 20–25°C or higher), and stoichiometric ratios of reactants. Purification via recrystallization (ethanol-DMF mixtures) is essential to achieve >95% purity .
Q. Which spectroscopic and analytical methods are most reliable for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm substituent positions and acetamide linkage . Infrared (IR) spectroscopy identifies functional groups like C=O (1650–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while elemental analysis verifies composition . For example, IR peaks at 1670 cm⁻¹ might indicate the acetamide carbonyl group .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
While direct safety data for this compound is limited, related acetamides require precautions against inhalation and skin contact. Use fume hoods, gloves, and goggles. In case of exposure, rinse with water and consult a physician. Avoid heat/sparks due to potential decomposition .
Advanced Research Questions
Q. How can researchers optimize synthetic yield during scale-up, and what challenges arise?
Scaling up requires addressing exothermic reactions and solvent volume management. For instance, dropwise addition of chloroacetyl chloride minimizes side reactions . Solvent evaporation rates and recrystallization efficiency (e.g., using ethanol-DMF) impact purity. Pilot studies should test alternative catalysts (e.g., DMAP) and microwave-assisted synthesis to reduce reaction time .
Q. What computational strategies can predict the compound’s bioactivity and binding affinity?
Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase for anti-inflammatory studies) can model interactions. Density Functional Theory (DFT) calculations assess electronic properties, such as HOMO-LUMO gaps, to predict reactivity . Similar acetamides showed antioxidant activity via radical scavenging assays, suggesting comparable methodologies .
Q. How should discrepancies in spectral data during structural elucidation be resolved?
Cross-validation with multiple techniques is critical. For example, ambiguous NMR signals can be clarified via 2D-COSY or HSQC experiments to assign proton-carbon correlations . Conflicting IR peaks may require X-ray crystallography for definitive confirmation, as seen in related oxadiazole derivatives .
Q. What in vitro models are suitable for evaluating its pharmacological potential?
Antioxidant activity can be assessed via DPPH radical scavenging assays . Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory effects) require enzyme-linked immunosorbent assays (ELISA) or fluorometric methods. Cytotoxicity screening using MTT assays on cell lines (e.g., HepG2) provides preliminary safety data .
Data Contradiction and Analysis
Q. How can researchers address variability in reported synthetic yields for analogous compounds?
Discrepancies often stem from solvent polarity (e.g., dioxane vs. ethanol) or reaction duration. For example, extended reflux times (>4 hours) may degrade sensitive intermediates, reducing yield . Systematic Design of Experiments (DoE) can identify optimal conditions, such as temperature gradients (50–80°C) and reagent molar ratios .
Q. What experimental controls are necessary to validate biological activity findings?
Include positive controls (e.g., ascorbic acid for antioxidant assays) and vehicle controls (DMSO for solubility). Replicate experiments (n ≥ 3) and use statistical tools (ANOVA) to account for variability. For enzyme inhibition, validate with known inhibitors (e.g., indomethacin for COX-2) .
Methodological Resources
- Synthesis Protocols : Refer to triethylamine-mediated condensation and recrystallization techniques .
- Analytical Standards : Cross-reference NMR (Bruker Avance III) and MS (ESI-QTOF) parameters from published oxadiazole studies .
- Computational Tools : Use Gaussian 16 for DFT and PyMOL for docking visualizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
